4-(4-chlorophenyl)-6-(difluoromethyl)-N-hexylpyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is a synthetic organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions, such as the presence of a base and a suitable solvent.
Hexylamine Substitution: The final step involves the substitution of the pyrimidine ring with hexylamine, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is investigated for its interactions with biological systems, including its effects on enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-HEXYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl and a difluoromethyl group enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H20ClF2N3 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(difluoromethyl)-N-hexylpyrimidin-2-amine |
InChI |
InChI=1S/C17H20ClF2N3/c1-2-3-4-5-10-21-17-22-14(11-15(23-17)16(19)20)12-6-8-13(18)9-7-12/h6-9,11,16H,2-5,10H2,1H3,(H,21,22,23) |
InChI Key |
UQXUVCCUPOHNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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